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Introduction

Neutrophil chemotaxis is a fundamental process in the innate immune response, guiding these
phagocytic cells to sites of inflammation and infection. Leukotriene B4 (LTB4), a potent lipid
chemoattractant, plays a pivotal role in orchestrating this migration. LTB4 is a secondary
chemoattractant, often released by neutrophils themselves in response to primary inflammatory
signals, thereby amplifying the inflammatory cascade.[1][2][3] Understanding the intricate
molecular mechanisms governing LTB4-induced neutrophil chemotaxis is crucial for the
development of novel therapeutics targeting a range of inflammatory diseases. This guide
provides a detailed overview of the core signaling pathways, quantitative data from key
experiments, and comprehensive experimental protocols relevant to the study of this process.

LTB4 Signaling Cascade in Neutrophil Chemotaxis

LTB4-induced neutrophil chemotaxis is initiated by the binding of LTB4 to its high-affinity G
protein-coupled receptor (GPCR), BLT1.[2][4][5] This interaction triggers a cascade of
intracellular signaling events that ultimately lead to cytoskeletal rearrangements, cell
polarization, and directed cell movement. A lower affinity receptor, BLT2, may also play a role,
though its function in neutrophil chemotaxis is less well-defined.[2]

The canonical signaling pathway downstream of BLT1 activation involves the dissociation of
the heterotrimeric G protein into its Gai and Gy subunits.[3] Both subunits are critical for
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propagating the signal.
Key Signaling Pathways:

e Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gy subunit activates
Phospholipase C-3 (PLC[), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on
the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the
cytoplasm.[6][7] This initial calcium transient is followed by a sustained influx of extracellular
calcium through store-operated calcium entry (SOCE).[7][8] The resulting increase in
intracellular calcium concentration is a critical second messenger that activates numerous
downstream effectors involved in cell migration.

e Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The GBy subunit also activates Class IB
phosphoinositide 3-kinase (PI13Ky).[9][10] PI3Ky phosphorylates PIP2 to generate
phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins
containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase
B).[9] The recruitment of Akt to the plasma membrane leads to its phosphorylation and
activation. The PI3K/Akt pathway is essential for establishing and maintaining cell polarity, a
prerequisite for directional migration.[3] Different PI3K isoforms, including PI3Ka and PI3KJ,
have also been implicated in neutrophil migration, suggesting a complex and context-
dependent regulation.[10][11][12]

» Mitogen-Activated Protein Kinase (MAPK) Pathways: LTB4 stimulation also leads to the
activation of several mitogen-activated protein kinase (MAPK) cascades, including the
extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[13][14] The activation
of these pathways is often dependent on the upstream activation of PI3K.[14] While the
precise role of ERK in chemotaxis is still being elucidated, the p38 MAPK pathway has been
shown to be important for migration towards certain chemoattractants.[3]

The integration of these signaling pathways culminates in the regulation of the actin
cytoskeleton, leading to the formation of a leading edge with lamellipodia and a trailing uropod,
enabling the neutrophil to migrate along the LTB4 gradient.
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Quantitative Data in LTB4-Induced Neutrophil
Chemotaxis

The following tables summarize key quantitative data from studies on LTB4-induced neutrophil
chemotaxis, providing a comparative overview for researchers.

Table 1: LTB4-Induced Neutrophil Migration

Parameter Value Cell Type Assay Reference
Optimal
Concentration for 10=° M Human PMNs Under-agarose [15]
Chemotaxis
EC50 for Human Boyden

_ ~1nM _ [16]
Chemotaxis Neutrophils Chamber
EC50 for Human

) ~10 nM ] Transwell [17]
Chemotaxis Neutrophils

Table 2: Effect of BLT Receptor Antagonists on Neutrophil Chemotaxis
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%

. Inhibition
Antagoni Concentr Referenc
Target ] of LTB4- Cell Type Assay
st ation )
induced
Migration
200 ng (co- ) In vivo
Cavine
SC-41930 BLT1 administer ED50 ) dermal [18]
Neutrophils
ed) injection
In vitro
Significant Human
U-75302 BLT1 100 nM _ . cluster [6][7]
reduction Neutrophils )
formation
No
significant
effect on Human Calcium
LY255283 BLT2 100 nM _ [8]
LTB4- PBMCs Imaging
induced
Ca2+ flux
Table 3: LTB4-Induced Intracellular Signaling Events
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Fold
Signaling . .
Change/Respo Time Point Cell Type Reference
Event
nse
Intracellular Rapid and
. . Human
Calcium ([Caz*]i)  synchronous Seconds ) [19]
_ Neutrophils
Increase elevation
Not significantly
Akt amplified by )
) o ) Primary Human
Phosphorylation LTB4 secretionin  1-5 min ) [3]
Neutrophils
(Serd73) response to
fMLP
Not significantly
amplified by )
ERK1/2 o ) Primary Human
) LTB4 secretionin ~ 1-5 min ] [3]
Phosphorylation Neutrophils
response to
fMLP

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide
step-by-step protocols for key experiments used to study LTB4-induced neutrophil chemotaxis.

Neutrophil Isolation from Human Peripheral Blood

This protocol describes the isolation of highly pure and viable neutrophils.

Materials:

Anticoagulated (e.g., with EDTA or heparin) whole human blood

Ficoll-Paque PLUS

Dextran T500

Hanks' Balanced Salt Solution (HBSS) without Caz*/Mg?*
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Red Blood Cell (RBC) Lysis Buffer

Phosphate Buffered Saline (PBS)

Trypan Blue solution

Hemocytometer or automated cell counter

Procedure:

Dilute the whole blood 1:1 with HBSS without Ca?*/Mg?*.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical
centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned
off.

After centrifugation, carefully aspirate and discard the upper layers containing plasma and
mononuclear cells.

Resuspend the erythrocyte and granulocyte pellet in HBSS.

Add Dextran T500 to a final concentration of 1% and mix gently. Allow the erythrocytes to
sediment by gravity for 30-45 minutes at room temperature.

Carefully collect the neutrophil-rich supernatant.
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes
at room temperature to lyse any remaining red blood cells.

Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
Wash the neutrophil pellet twice with cold HBSS.

Resuspend the final neutrophil pellet in the desired assay medium.
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o Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
Purity can be assessed by flow cytometry using neutrophil-specific markers (e.g., CD15,
CD16b).

Boyden Chamber (Transwell) Chemotaxis Assay

This assay is a widely used method to quantify neutrophil migration towards a chemoattractant.
[11[17][20][21][22]

Materials:
* |solated human neutrophils

» Boyden chamber apparatus or Transwell inserts (typically with a 3-5 pum pore size
polycarbonate membrane)

o 24-well or 96-well plates

e Assay medium (e.g., RPMI 1640 with 0.5% BSA)

e LTB4 and any inhibitors to be tested

» Methanol for fixation

 Staining solution (e.g., Diff-Quik, Giemsa)

e Microscope

Procedure:

o Prepare serial dilutions of LTB4 in the assay medium.

e Add the LTB4 solutions (chemoattractant) to the lower wells of the plate. Use assay medium
alone as a negative control.

e Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 109
cells/mL.
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If using inhibitors, pre-incubate the neutrophil suspension with the inhibitors or vehicle
control for a specified time (e.g., 15-30 minutes) at 37°C.

Place the Transwell inserts into the wells, creating an upper and a lower chamber.
Add the neutrophil suspension to the upper chamber of the inserts.

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
After incubation, carefully remove the inserts.

Remove the non-migrated cells from the upper surface of the membrane by gently wiping
with a cotton swab or by aspiration.

Fix the migrated cells on the lower surface of the membrane with methanol.
Stain the cells with a suitable staining solution.

Mount the membrane on a microscope slide and count the number of migrated cells in
several high-power fields. The results can be expressed as a chemotactic index (hnumber of
migrated cells in the presence of chemoattractant divided by the number of migrated cells in
the negative control).

Under-Agarose Gel Chemotaxis Assay

This assay allows for the visualization and quantification of neutrophil migration in a 2D
environment.[23][24][25][26][27]

Materials:

Isolated human neutrophils

Agarose

Assay medium (e.g., DMEM with 10% FBS)
Petri dishes

Well puncher
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e LTB4
o Microscope with time-lapse imaging capabilities
Procedure:

o Prepare a 1-2% agarose solution in assay medium and pour it into Petri dishes to create a
gel of uniform thickness.

o Allow the agarose to solidify at room temperature.

» Using a well puncher, create a series of three wells in a straight line in the agarose.
o Carefully remove the agarose plugs from the wells.

e Add the neutrophil suspension to the central well.

e Add the LTB4 solution to one of the outer wells (the chemoattractant well).

e Add assay medium to the other outer well (the negative control well).

e Incubate the dish in a humidified incubator at 37°C with 5% CO-.

e Monitor and record cell migration over time using a microscope, often with time-lapse
imaging.

e The distance of migration towards the chemoattractant and the control well can be measured
to determine the chemotactic response.

Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in
response to LTB4 stimulation using a fluorescent calcium indicator.[6][8][28][29]

Materials:
 |solated human neutrophils

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
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Pluronic F-127

HBSS with and without Caz+

LTB4

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

Resuspend isolated neutrophils in HBSS without Ca2*.

o Load the cells with a fluorescent calcium indicator (e.g., 1-5 uM Fura-2 AM or Fluo-4 AM) in
the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C.

o Wash the cells to remove excess dye and resuspend them in HBSS with Ca2*.

o Place the cell suspension in a cuvette for a fluorometer or on a coverslip for microscopy.
» Establish a baseline fluorescence reading.

e Add LTB4 to the cells and continuously record the fluorescence signal over time.

o For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation
wavelengths is used to calculate the intracellular calcium concentration. For single-
wavelength dyes like Fluo-4, the change in fluorescence intensity reflects the change in
calcium concentration.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to detect the activation of signaling proteins like Akt and ERK by
analyzing their phosphorylation status.

Materials:
« Isolated human neutrophils

e LTB4
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 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels

o Western blotting apparatus

¢ PVDF or nitrocellulose membranes

» Primary antibodies specific for phosphorylated and total forms of the proteins of interest
(e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

» Stimulate isolated neutrophils with LTB4 for various time points.

o Lyse the cells with ice-cold lysis buffer.

o Determine the protein concentration of the lysates.

o Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

© 2025 BenchChem. All rights reserved. 11/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities to determine the relative levels of phosphorylated and total
proteins.

Visualizations of Signaling Pathways and
Experimental Workflows

To further elucidate the complex processes described, the following diagrams have been
generated using the DOT language.
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LTB4-Induced Neutrophil Chemotaxis Signaling Pathway
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Caption: LTB4 signaling cascade in neutrophils.
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Boyden Chamber Assay Workflow
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Caption: Workflow for a Boyden chamber chemotaxis assay.
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Logical Relationship of LTB4 as a Secondary Chemoattractant
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Caption: Role of LTB4 as a secondary chemoattractant.

Conclusion

The mechanism of LTB4-induced neutrophil chemotaxis is a complex and tightly regulated
process involving a sophisticated network of signaling pathways. A thorough understanding of
these mechanisms, supported by robust quantitative data and standardized experimental
protocols, is paramount for the development of targeted therapies for inflammatory diseases.
This technical guide provides a comprehensive resource for researchers and drug
development professionals, aiming to facilitate further investigation into this critical area of
immunology. The continued exploration of the intricate signaling crosstalk and the roles of
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different receptor and enzyme isoforms will undoubtedly unveil new therapeutic opportunities to

modulate neutrophil-driven inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins
(RVE1 and RVE2) - PMC [pmc.ncbi.nim.nih.gov]

3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC
[pmc.ncbi.nlm.nih.gov]

4. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

6. Spatiotemporal dynamics of calcium signals during neutrophil cluster formation - PMC
[pmc.ncbi.nlm.nih.gov]

7. NADPH oxidase controls pulmonary neutrophil infiltration in the response to fungal cell
walls by limiting LTB4 - PMC [pmc.ncbi.nim.nih.gov]

8. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis -
PMC [pmc.ncbi.nim.nih.gov]

9. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

10. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels -
PMC [pmc.ncbi.nim.nih.gov]

11. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and
signaling partners depending on the stimulus [frontiersin.org]

12. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against
Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b1674828?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Boyden_Chamber_Assay_for_Neutrophil_Chemotaxis_with_Antibiotic_PF_1052.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4141281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4141281/
https://pubmed.ncbi.nlm.nih.gov/29042028/
https://pubmed.ncbi.nlm.nih.gov/29042028/
https://en.wikipedia.org/wiki/Leukotriene_B4_receptor_1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9308126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9308126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276054/
https://pubmed.ncbi.nlm.nih.gov/20473789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4320071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4320071/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1042686/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1042686/full
https://pubmed.ncbi.nlm.nih.gov/12927784/
https://pubmed.ncbi.nlm.nih.gov/12927784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741447/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

14. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND
DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.nchbi.nim.nih.gov]

15. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and
adherence - PubMed [pubmed.ncbi.nim.nih.gov]

16. Activation of neutrophil chemotaxis by leukotriene B4 and 5-hydroxyeicosatetraenoic acid
in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nim.nih.gov]

17. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01l.blob.core.windows.net]

18. Effect of a leukotriene B4 receptor antagonist on leukotriene B4-induced neutrophil
chemotaxis in cavine dermis - PubMed [pubmed.ncbi.nim.nih.gov]

19. Synchronous free Ca2+ changes in individual neutrophils stimulated by leukotriene B4 -
PubMed [pubmed.nchbi.nlm.nih.gov]

20. benchchem.com [benchchem.com]

21. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden
Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

22. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
23. researchgate.net [researchgate.net]

24. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and
spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed
[pubmed.ncbi.nim.nih.gov]

25. researchgate.net [researchgate.net]

26. Measurement of the chemotaxis coefficient for human neutrophils in the under-agarose
migration assay - PubMed [pubmed.ncbi.nim.nih.gov]

27. Neutrophil chemotaxis under agarose: a statistical analysis and comparison of the
chemotactic response of cells from different donors - PubMed [pubmed.ncbi.nim.nih.gov]

28. mdpi.com [mdpi.com]

29. Human neutrophils communicate remotely via calcium-dependent glutamate-induced
glutamate release - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of LTB4-
Induced Neutrophil Chemotaxis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674828#mechanism-of-ltb4-induced-neutrophil-
chemotaxis]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8288505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8288505/
https://pubmed.ncbi.nlm.nih.gov/6266432/
https://pubmed.ncbi.nlm.nih.gov/6266432/
https://pubmed.ncbi.nlm.nih.gov/2823370/
https://pubmed.ncbi.nlm.nih.gov/2823370/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/DS-TS-immunology-chemotaxis-assay-neutrophils.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/DS-TS-immunology-chemotaxis-assay-neutrophils.pdf
https://pubmed.ncbi.nlm.nih.gov/2553605/
https://pubmed.ncbi.nlm.nih.gov/2553605/
https://pubmed.ncbi.nlm.nih.gov/1657634/
https://pubmed.ncbi.nlm.nih.gov/1657634/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Neutrophil_Chemotaxis_Assay_with_Resolvin_E2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12628286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12628286/
https://bio-protocol.org/exchange/minidetail?id=2745687&type=30
https://www.researchgate.net/publication/10895696_Measuring_Chemotaxis_and_Chemokinesis_The_Under-Agarose_Cell_Migration_Assay
https://pubmed.ncbi.nlm.nih.gov/1102606/
https://pubmed.ncbi.nlm.nih.gov/1102606/
https://pubmed.ncbi.nlm.nih.gov/1102606/
https://www.researchgate.net/figure/a-Schematic-model-of-an-under-agarose-assay-Depending-on-the-desired-number-of_fig3_40731291
https://pubmed.ncbi.nlm.nih.gov/3208295/
https://pubmed.ncbi.nlm.nih.gov/3208295/
https://pubmed.ncbi.nlm.nih.gov/7310132/
https://pubmed.ncbi.nlm.nih.gov/7310132/
https://www.mdpi.com/2227-9059/12/6/1184
https://pmc.ncbi.nlm.nih.gov/articles/PMC10366500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10366500/
https://www.benchchem.com/product/b1674828#mechanism-of-ltb4-induced-neutrophil-chemotaxis
https://www.benchchem.com/product/b1674828#mechanism-of-ltb4-induced-neutrophil-chemotaxis
https://www.benchchem.com/product/b1674828#mechanism-of-ltb4-induced-neutrophil-chemotaxis
https://www.benchchem.com/product/b1674828#mechanism-of-ltb4-induced-neutrophil-chemotaxis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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